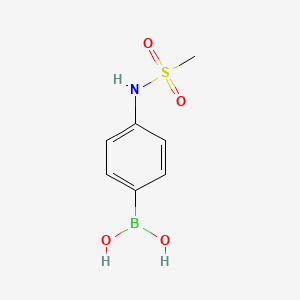
4-(o-tolyloxy)piperidine
描述
4-(o-tolyloxy)piperidine is an organic compound with the chemical formula C12H17NO. It is a colorless or pale yellow liquid with a special aroma . This compound is used in various scientific research applications due to its unique chemical properties.
生化分析
Biochemical Properties
4-(2-Methylphenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of 4-(2-Methylphenoxy)piperidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 4-(2-Methylphenoxy)piperidine can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(2-Methylphenoxy)piperidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their catalytic activity . Furthermore, 4-(2-Methylphenoxy)piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-(2-Methylphenoxy)piperidine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methylphenoxy)piperidine remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 4-(2-Methylphenoxy)piperidine vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, 4-(2-Methylphenoxy)piperidine can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
4-(2-Methylphenoxy)piperidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
Within cells and tissues, 4-(2-Methylphenoxy)piperidine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(2-Methylphenoxy)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the mitochondria can affect cellular energy production, while localization to the nucleus can influence gene expression.
准备方法
The synthesis of 4-(o-tolyloxy)piperidine involves several methods. One common synthetic route includes the reaction of 2-methylphenol with piperidine under specific conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield .
化学反应分析
4-(o-tolyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(o-tolyloxy)piperidine is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study its effects on biological systems.
Industry: It is used in the production of various industrial chemicals.
作用机制
The mechanism of action of 4-(o-tolyloxy)piperidine involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including those involved in cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
4-(o-tolyloxy)piperidine can be compared with other similar compounds, such as:
4-(2-Methoxy-4-methylphenoxy)piperidine: This compound has a similar structure but with a methoxy group instead of a methyl group.
4-[(2-Methylphenoxy)methyl]piperidine: This compound has a methyl group attached to the piperidine ring.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
属性
IUPAC Name |
4-(2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZZLRYRWFFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395042 | |
| Record name | 4-(2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-42-5 | |
| Record name | 4-(2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)
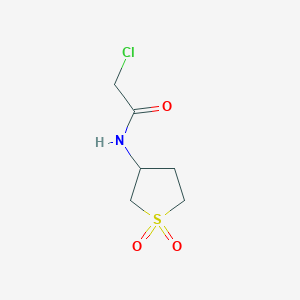
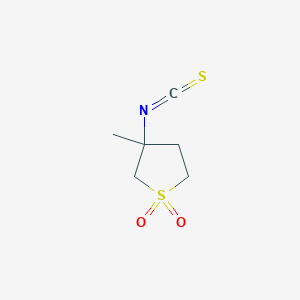
![2-[(1,1-Dioxothiolan-3-yl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1350177.png)

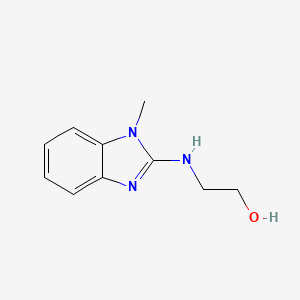
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
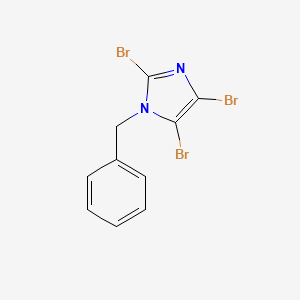
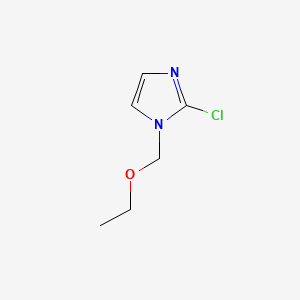


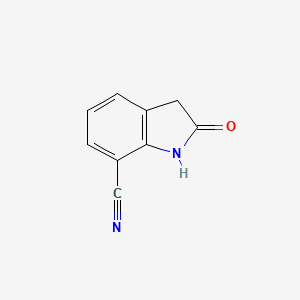
![N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B1350195.png)
